molecular formula C21H18Cl3N3S2 B2802016 N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine CAS No. 478261-64-2

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine

Cat. No.: B2802016
CAS No.: 478261-64-2
M. Wt: 482.87
InChI Key: IAWLAQRNCVSIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine is a synthetic small molecule with a molecular formula of C21H18Cl3N3S2 and a molecular weight of 482.90 g/mol . This pyrimidine-based compound features a sulfanylmerthyl linkage to a 4-chlorophenyl group and a distinct sulfanyl ether connection to a 3,4-dichlorobenzyl group, which may influence its biomolecular interactions and physicochemical properties. It is supplied with a documented CAS Registry Number of 478261-64-2 . Pyrimidine derivatives are of significant interest in medicinal chemistry and chemical biology research due to their potential to interact with various enzymatic and receptor targets. The specific structural motifs present in this compound, including the multiple halogenated aryl rings and thioether linkages, suggest potential for application in early-stage drug discovery research, particularly in the development of protease inhibitors or modulators of G protein-coupled receptors (GPCRs) . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe for investigating signal transduction pathways. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3S2/c1-2-9-25-20-11-16(13-28-17-6-4-15(22)5-7-17)26-21(27-20)29-12-14-3-8-18(23)19(24)10-14/h2-8,10-11H,1,9,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWLAQRNCVSIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine (CAS: 477867-16-6) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H18ClN3S
  • Molar Mass : 367.89 g/mol
  • CAS Number : 477867-16-6

The compound features a pyrimidine core substituted with allyl and sulfanyl groups, which are critical for its biological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing chlorophenyl and sulfanyl moieties have shown moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that this compound could possess similar antibacterial efficacy due to its structural components .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the presence of sulfanyl groups contributes to its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were observed:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

These activities are critical for developing therapeutic agents targeting neurodegenerative diseases and urea cycle disorders .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study synthesized a series of pyrimidine derivatives and evaluated their antibacterial properties. Compounds similar to this compound demonstrated significant action against Salmonella typhi and Bacillus subtilis, indicating the potential for developing new antibiotics .
  • Enzyme Inhibition Research :
    Another study focused on the enzyme inhibitory effects of pyrimidine derivatives. The results showed that compounds with sulfamoyl functionalities exhibited strong AChE inhibition, suggesting that this compound may also be effective in this regard .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups, which modulate physicochemical and biological properties:

Compound Name Substituent Variations Molecular Weight Key Properties CAS/Reference
N-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine Methylsulfanyl at position 6 (vs. 4-chlorophenylsulfanylmethyl) 386.37 Reduced lipophilicity compared to target compound; may alter metabolic stability 341965-64-8
6-{[(4-Chlorophenyl)sulfanyl]methyl}-N-methyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine N-methyl (vs. N-allyl) 374.31 Lower steric hindrance; potential differences in receptor binding kinetics 478261-62-0
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine 2,6-Dichlorophenyl and phenylsulfanyl groups (vs. 3,4-dichlorophenyl and 4-chlorophenyl) 422.39 Altered electronic effects due to chlorine positioning; possible toxicity shifts 341965-39-7

Physicochemical Properties

  • pKa : Predicted pKa values for similar compounds (e.g., 3.69 in ) indicate weak basicity, influenced by electron-withdrawing chlorine atoms .

Q & A

Q. What are the key considerations in designing a synthesis pathway for N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are optimal for facilitating thiol group reactivity .
  • Base choice : Potassium carbonate or triethylamine is critical for deprotonating thiol intermediates and driving substitutions .
  • Temperature control : Reactions often require elevated temperatures (120–130°C) to achieve high yields, but must avoid decomposition of heat-sensitive intermediates .
  • Purification : Column chromatography or recrystallization ensures purity, especially given the compound’s multiple substituents .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures to validate bond lengths, angles, and stereochemistry (e.g., as demonstrated for analogous pyrimidine derivatives) .
  • Spectroscopic analysis :
  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, focusing on sulfanyl (-S-) and chlorophenyl group signals .
  • IR spectroscopy : Confirm functional groups like amine (-NH2_2) and sulfanyl stretches .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, comparing to control agents like sulfonamides .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential, noting IC50_{50} values .
  • Structure-activity relationship (SAR) : Compare activity against simpler pyrimidine derivatives to identify critical substituents (e.g., dichlorobenzyl groups enhance potency) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of sulfanyl group substitutions?

  • Methodological Answer :
  • Solvent polarity : Higher polarity (e.g., DMF) stabilizes transition states, favoring specific stereoisomers .
  • Base strength : Stronger bases (e.g., NaH) may accelerate racemization, requiring chiral catalysts or low-temperature conditions to preserve enantiomeric excess .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to determine dominant pathways under varying temperatures .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like dihydrofolate reductase (DHFR), focusing on sulfanyl and chlorophenyl interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability in aqueous environments, analyzing hydrogen bonds and hydrophobic contacts .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings, optimizing ligand-metal ratios .
  • Protecting groups : Temporarily protect amine or sulfanyl groups to prevent side reactions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activities of similar pyrimidine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, normalizing variables like cell line specificity or assay protocols .
  • Substituent effects : Systematically modify substituents (e.g., replacing 4-chlorophenyl with methylsulfonyl) and retest activity to isolate contributing groups .
  • Dose-response reevaluation : Reassess IC50_{50} values under standardized conditions to minimize inter-lab variability .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to sulfanyl or amine moieties to enhance bioavailability .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots via liver microsome studies and block vulnerable sites with fluorine substitution .
  • Lipophilicity adjustment : Modify logP values via substituent changes (e.g., replacing chlorophenyl with trifluoromethyl) to balance membrane permeability and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.